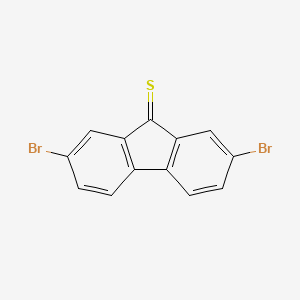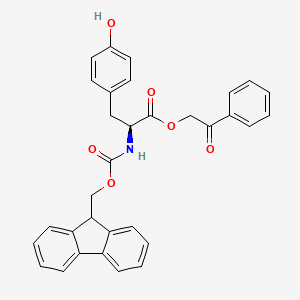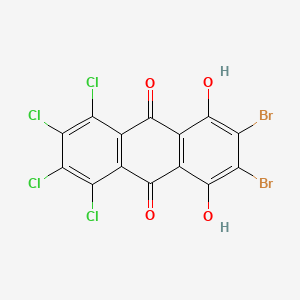
2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination and chlorination of 1,4-dihydroxyanthraquinone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the anthraquinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinones and other reduced forms.
Substitution: Formation of substituted anthraquinones with various functional groups.
科学研究应用
2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cellular damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical processes.
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its toxicological properties and environmental impact.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Used in the synthesis of dyes and pigments.
Tetrachloro-1,4-benzoquinone: Known for its applications in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern of bromine and chlorine atoms on the anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
99562-96-6 |
|---|---|
分子式 |
C14H2Br2Cl4O4 |
分子量 |
535.8 g/mol |
IUPAC 名称 |
6,7-dibromo-1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H2Br2Cl4O4/c15-5-6(16)14(24)4-3(13(5)23)11(21)1-2(12(4)22)8(18)10(20)9(19)7(1)17/h23-24H |
InChI 键 |
HBJTVKMJMYEMJR-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1O)Br)Br)O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





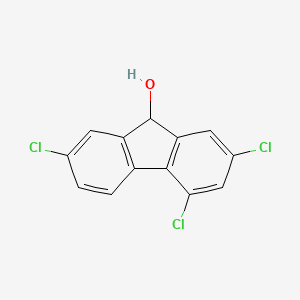

![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
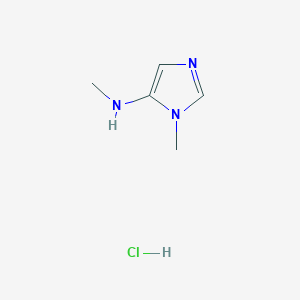


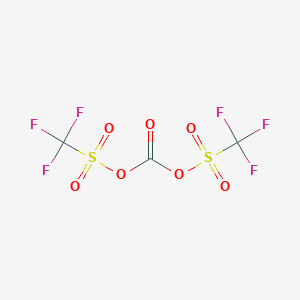
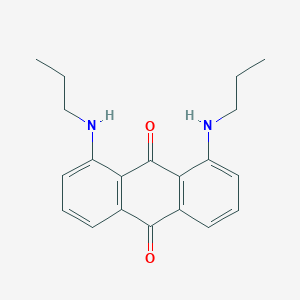
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
